Ethanamine, N-(benzoyloxy)-N-ethyl-

Description

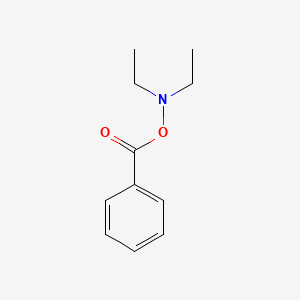

"Ethanamine, N-(benzoyloxy)-N-ethyl-" is a substituted ethanamine derivative featuring a benzoyloxy group (C₆H₅COO–) and an ethyl group (–C₂H₅) attached to the nitrogen atom. The benzoyloxy substituent distinguishes it from other N-substituted ethanamines, such as the NBOMe series, which typically bear methoxybenzyl or halogenated aryl groups . The ethyl group on the nitrogen may influence its lipophilicity and metabolic stability compared to methyl or other alkyl substituents.

Properties

IUPAC Name |

diethylamino benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYJECWLTWIDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486763 | |

| Record name | Ethanamine, N-(benzoyloxy)-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61582-64-7 | |

| Record name | Ethanamine, N-(benzoyloxy)-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N-(benzoyloxy)-N-ethyl- typically involves the reaction of ethylamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylamine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethanamine, N-(benzoyloxy)-N-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, N-(benzoyloxy)-N-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanamine, N-(benzoyloxy)-N-ethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-(benzoyloxy)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl group provides additional hydrophobic interactions, further stabilizing the compound-target complex. This dual interaction mechanism makes the compound a valuable tool in studying molecular pathways and developing targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NBOMe Series (25X-NBOMe Derivatives)

The NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe, share a core ethanamine structure but differ in their substitution patterns. Key distinctions include:

- Substituents : NBOMe derivatives have a 2,5-dimethoxyaryl group (e.g., 4-iodo, 4-bromo) and an N-(2-methoxybenzyl) group, whereas "N-(benzoyloxy)-N-ethyl-ethanamine" lacks the aryl ring substitutions and instead features a benzoyloxy group .

- Pharmacology: NBOMe compounds are potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects and high toxicity .

Table 1: Structural and Pharmacological Comparison

*Hypothetical structure based on nomenclature.

Benzamide and Benzylamine Derivatives

Compounds like N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine (CAS 32293-42-8) and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share aromatic or benzyl substituents but differ in functional groups:

- Benzoyloxy vs. Benzamide : The benzoyloxy group in the target compound is an ester, whereas benzamides are amides. Esters are generally more hydrolytically labile, which may affect metabolic stability .

- Biological Implications : Benzamide derivatives are often explored for antimicrobial or antitumor applications, while ethanamine derivatives with aryl groups are more commonly linked to neurological effects .

N-Substituted Ethanamine N-Oxides

N-Ethyl-N-methyl-ethanamine N-oxide (CAS 115206-20-7) is a structurally simplified analog with an oxidized nitrogen. Key differences include:

Research Findings and Implications

- Synthetic Routes : The benzoyloxy group in the target compound could be synthesized via esterification of a hydroxylated ethanamine precursor with benzoyl chloride, analogous to benzamide synthesis methods .

- Toxicity Profile : Based on NBOMe analogs, the target compound’s toxicity may depend on hydrolysis of the benzoyloxy group to release benzoic acid and the parent amine. This contrasts with NBOMe compounds, where metabolic demethylation generates toxic phenethylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.